molecular formula C20H22N2O3 B2719169 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide CAS No. 896273-53-3

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B2719169
CAS No.: 896273-53-3
M. Wt: 338.407
InChI Key: JTTDXDIKIDSJNF-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is a pyrrolidinone-based acetamide derivative characterized by two key substituents: a 3-methoxyphenyl group at the 1-position of the pyrrolidinone ring and a 3-methylphenyl-acetamide moiety at the 3-position. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-6-15(9-14)10-19(23)21-16-11-20(24)22(13-16)17-7-4-8-18(12-17)25-2/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTDXDIKIDSJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the Tolylacetamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core: 5-Oxopyrrolidin-3-yl (pyrrolidinone)
  • Substituents :
    • 1-Position: 3-Methoxyphenyl
    • 3-Position: 2-(3-Methylphenyl)acetamide
Analog 1 : 2-{2-[1-(3-Methylphenyl)-5-Oxo-3-Pyrrolidinyl]-1H-Benzimidazol-1-yl}-N’-(1-Methylpropylidene)Acetohydrazide (Compound 12, )
  • Core: Pyrrolidinone fused with benzimidazole.
  • Substituents :
    • 1-Position: 3-Methylphenyl
    • 3-Position: Acetohydrazide linked to benzimidazole.
Analog 2 : N-Isopropyl-2-{2-[1-(3-Methylphenyl)-5-Oxopyrrolidin-3-yl]-1H-Benzimidazol-1-yl}Acetamide ()
  • Core: Pyrrolidinone fused with benzimidazole.
  • Substituents :
    • 1-Position: 3-Methylphenyl
    • 3-Position: Acetamide with isopropyl group.
  • Key Differences : Isopropyl substitution may improve lipophilicity and metabolic stability compared to the target compound’s methoxyphenyl group.
Analog 3 : N-(3-Chloro-4-Methoxyphenyl)-2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxo-1(2H)-Pyridinyl}Acetamide ()
  • Core: Pyridinone with oxadiazole substituent.
  • Substituents :
    • Acetamide linked to chlorophenyl and methoxyphenyl groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound ~354.4 (estimated) Not reported Not reported 3-Methoxyphenyl, 3-Methylphenyl
Compound 12 418 194–195 65 Benzimidazole, hydrazide
Compound 13 442 138–139 53 Pyrazole, dimethylphenyl
N-Isopropyl Analog ~438 (estimated) Not reported Not reported Benzimidazole, isopropyl
Oxadiazole Derivative ~450 (estimated) Not reported Not reported Oxadiazole, chlorophenyl

Notes:

  • The target compound lacks the benzimidazole or oxadiazole moieties present in analogs, which may reduce its molecular weight and melting point.
  • Higher yields (e.g., 65–78% in ) are observed for analogs with simpler synthetic routes, whereas the target compound’s synthesis may require more complex steps.
Anticancer Activity
  • Oxadiazole-Thiol Derivatives () : Demonstrated IC50 values as low as 2.2 μM (HepG2) and 4.6 μM (PANC-1), attributed to the oxadiazole-thiol group’s ability to disrupt cancer cell proliferation.
  • Benzimidazole Analogs (): No explicit bioactivity reported, but benzimidazole cores are known for DNA intercalation and topoisomerase inhibition.
Metabolic Stability
  • N-Isopropyl Analog () : The isopropyl group may enhance metabolic stability by reducing oxidative deamination compared to the target compound’s methoxy group.
  • Fluorophenyl Derivative () : A fluorinated analog, N-[(3S)-1-{4-[(3-Fluorophenyl)Methoxy]Phenyl}-5-Oxopyrrolidin-3-yl]Acetamide, introduces fluorine to improve bioavailability and resistance to enzymatic degradation.

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N3O3
  • Molecular Weight : 353.41 g/mol

Structural Features

FeatureDescription
Methoxy GroupPresent in the phenyl ring
Pyrrolidinone RingContributes to biological activity
Acetamide MoietyEnhances solubility and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The pyrrolidinone ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The methoxyphenyl group engages in π-π interactions with aromatic residues in receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antineoplastic Activity : Preliminary studies suggest potential efficacy against cancer cell lines, particularly in inhibiting cell proliferation.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including TK-10 and HT-29, with IC50 values in the low micromolar range .
    • Structure-activity relationship (SAR) analyses indicated that modifications to the pyrrolidinone ring could enhance potency against specific cancer types.
  • Neuroprotective Studies :
    • Research highlighted the potential of this compound to mitigate neurotoxicity induced by excitotoxic agents in vitro, suggesting mechanisms involving inhibition of nitric oxide synthase .
    • In vivo models showed reduced neuronal cell death when treated with this compound following neurotoxic insults.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful.

Compound NameActivity TypeIC50 (µM)
N-[4-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl]acetamideAnticancer10.7
5-Nitroindazole DerivativesAntineoplastic12.0
Other Pyrrolidine DerivativesNeuroprotective8.5

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylations) to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions, while ethanol/water mixtures improve crystallization .
  • Purification : Use silica gel chromatography or recrystallization (e.g., petroleum ether) to achieve >90% purity .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while pyrrolidinone carbonyls appear near δ 170–175 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and detects impurities .

Q. Advanced

  • X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated for similar acetamide derivatives .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

How does the presence of the 3-methoxyphenyl and 3-methylphenyl groups influence the compound's reactivity and interaction with biological targets?

Q. Advanced

  • Steric Effects : The 3-methylphenyl group increases steric hindrance, potentially reducing off-target binding but limiting solubility.
  • Electronic Effects : The 3-methoxyphenyl group enhances electron density via resonance, improving interactions with aromatic residues in enzymes (e.g., PDE4 active sites) .
  • Biological Target Affinity : Methoxy and methyl groups in analogous compounds show enhanced binding to kinase domains, as seen in pyridazinone derivatives .

What strategies can be employed to resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

Q. Advanced

  • Standardized Assay Conditions : Replicate studies using uniform cell lines (e.g., HEK293 for kinase assays) and buffer systems to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For example, replacing 3-methoxy with 4-nitro groups in pyrimidoindoles alters IC₅₀ values by 10-fold .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile conflicting data on target engagement .

What computational methods are suitable for predicting the binding affinity of this compound with potential enzymatic targets?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., PDE4 or COX-2). The 3-methoxyphenyl group shows favorable π-π stacking with Phe residues in PDE4 .
  • HOMO-LUMO Analysis : Evaluates electron distribution for reactivity predictions. Methoxy groups lower the HOMO energy (-5.2 eV), enhancing nucleophilic attack resistance .
  • Molecular Electrostatic Potential (MESP) Maps : Identify regions of electrophilic/nucleophilic reactivity, critical for understanding metabolic oxidation sites .

How can researchers design experiments to elucidate the metabolic pathways and pharmacokinetic properties of this compound?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the pyrrolidinone ring) .
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track absorption/distribution in rodent models.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify plasma concentrations and detect glucuronide conjugates (phase II metabolism) .

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